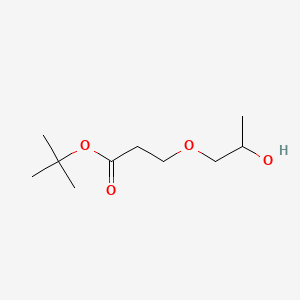
Tert-butyl 3-(2-hydroxypropoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-hydroxypropoxy)propanoate is an organic compound with the molecular formula C11H22O5. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group and a hydroxypropoxy substituent. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(2-hydroxypropoxy)propanoate can be synthesized through the reaction of tert-butyl acrylate with ethylene glycol in the presence of a base such as sodium metal. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with ethyl acetate. The organic layer is then separated, washed with brine, and dried over sodium sulfate. The final product is obtained by purification through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxypropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(2-hydroxypropoxy)propanoate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxypropoxy)propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds and undergo nucleophilic attacks, while the ester group can be hydrolyzed or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-hydroxyethoxy)propanoate: Similar structure but with an ethoxy group instead of a propoxy group.
Tert-butyl 3-hydroxypropionate: Lacks the hydroxypropoxy substituent and has a simpler structure.
Uniqueness
Tert-butyl 3-(2-hydroxypropoxy)propanoate is unique due to the presence of both a tert-butyl ester group and a hydroxypropoxy substituent. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
Properties
Molecular Formula |
C10H20O4 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxypropoxy)propanoate |
InChI |
InChI=1S/C10H20O4/c1-8(11)7-13-6-5-9(12)14-10(2,3)4/h8,11H,5-7H2,1-4H3 |
InChI Key |
AAHIDZHMOWSBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


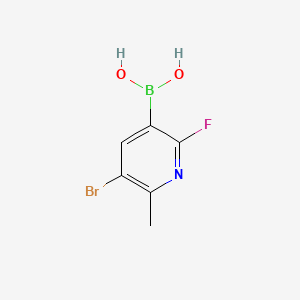


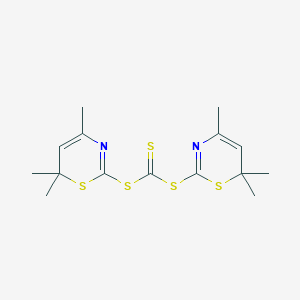
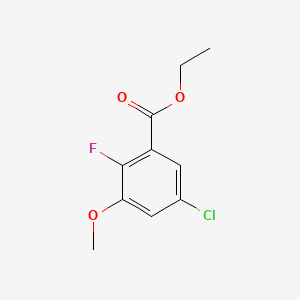
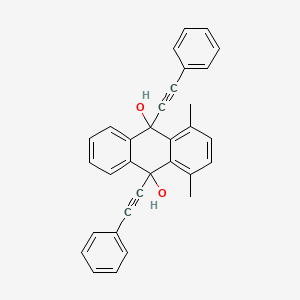
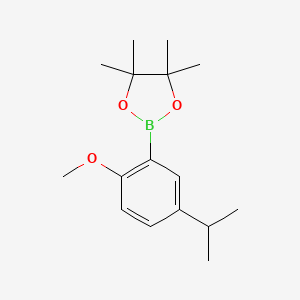
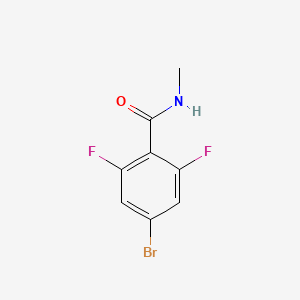
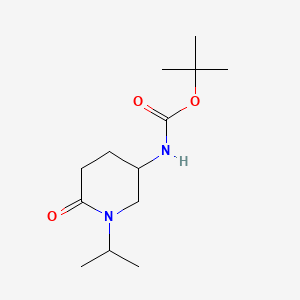

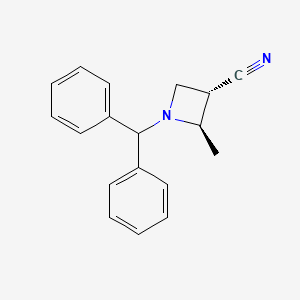
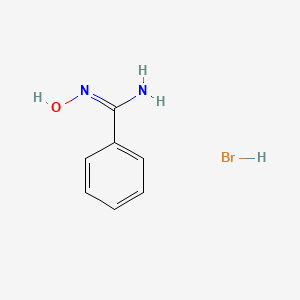
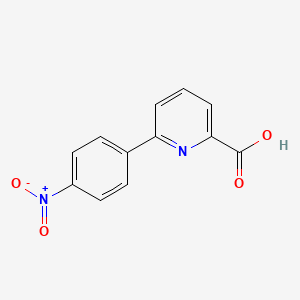
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
